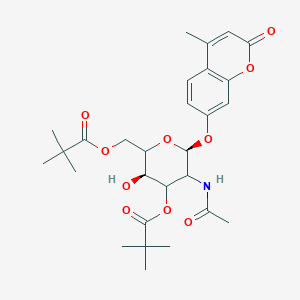

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

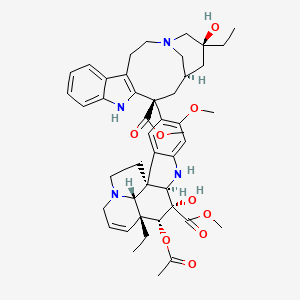

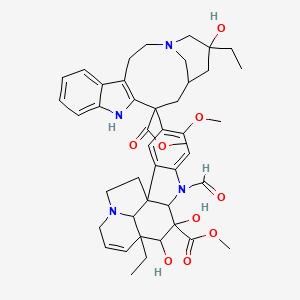

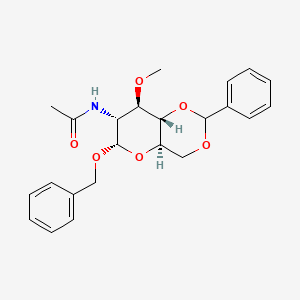

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₃₇NO₁₀ and its molecular weight is 547.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Enzyme Activity Detection

4-Methylumbelliferyl derivatives have been synthesized for the highly sensitive fluorimetric detection of enzyme activities, such as N-acetyl-α-D-galactopyranosaminidase, which is crucial in diagnosing and understanding genetic disorders like Schindler disease (R. Szweda et al., 1989). Similarly, derivatives of 4-Methylumbelliferyl have been developed for direct determination of hexosaminidase A, providing a method for diagnosing Tay-Sachs disease and aiding in carrier detection (Y. Ben-yoseph et al., 1985).

Lectin Binding Studies

The compound has also been used to characterize the binding to peanut agglutinin, allowing for detailed studies of lectin interactions and offering insights into the specificity and strength of these interactions, which are fundamental for understanding cell-cell recognition and signaling (H. de Boeck et al., 1983).

Fluorescence Probes

4-Methylumbelliferyl-glycosides serve as fluorescence probes to study the microenvironment of sugar-binding sites on lectin molecules. This application is significant for elucidating the interactions within biological systems at the molecular level, contributing to the development of biomolecular diagnostics and therapeutics (M. Decastel et al., 1984).

Mécanisme D'action

Target of Action

The primary target of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is β-hexosaminidases . These enzymes play a crucial role in the degradation of glycosaminoglycans, glycolipids, and glycoproteins in cells .

Mode of Action

This compound acts as a fluorogenic substrate for β-hexosaminidases . Upon enzymatic cleavage by these enzymes, a fluorescent molecule, 4-methylumbelliferone (4-MU) , is released . The fluorescence of 4-MU can be used to quantify the activity of β-hexosaminidases .

Biochemical Pathways

The enzymatic cleavage of this compound by β-hexosaminidases is a part of the larger lysosomal degradation pathway . This pathway is responsible for

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is used to analyze the activity of glycosidases, particularly for the detection and quantification of certain diseases and enzyme deficiencies such as Gaucher’s disease. Its fluorescent properties facilitate quick and sensitive measurements.

Cellular Effects

The cellular effects of this compound are primarily observed in its interactions with enzymes and other biomolecules. It is used to study the pathogenesis of diseases like Schindler disease .

Molecular Mechanism

At the molecular level, this compound is a fluorogenic substrate. Upon enzymatic cleavage by specific enzymes, a fluorescent compound is released, which can be used to quantify enzyme activity .

Temporal Effects in Laboratory Settings

Its stability and degradation over time are important factors in its use in biochemical assays.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the activity of glycosidases. It interacts with these enzymes, influencing metabolic flux and metabolite levels.

Propriétés

IUPAC Name |

[(3R,6S)-5-acetamido-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO10/c1-14-11-20(31)37-18-12-16(9-10-17(14)18)36-24-21(29-15(2)30)23(39-26(34)28(6,7)8)22(32)19(38-24)13-35-25(33)27(3,4)5/h9-12,19,21-24,32H,13H2,1-8H3,(H,29,30)/t19?,21?,22-,23?,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXSONYTZFSEJG-TYXDZGKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)

![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)

![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B1140412.png)

![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)